3-Benzothiazole-daphnetin: A Technical Guide
3-Benzothiazole-daphnetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Benzothiazole-daphnetin is a synthetic derivative of daphnetin (B354214), a naturally occurring coumarin (B35378). This document provides a comprehensive technical overview of its synthesis, antioxidant properties, and potential therapeutic applications based on the biological activities of its parent compounds. While specific data on the broader biological effects of 3-Benzothiazole-daphnetin are limited, this guide consolidates the available information and provides a basis for future research and development.
Chemical Properties and Synthesis
3-Benzothiazole-daphnetin, also known as 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one, is a hybrid molecule incorporating the structural features of both daphnetin and benzothiazole (B30560).
Synthesis
The synthesis of 3-Benzothiazole-daphnetin is achieved through a multi-step process starting from 2,3,4-trihydroxybenzaldehyde (B138039). The key steps involve a Knoevenagel condensation to introduce various substituents at the C-3 position of the daphnetin core.[1]
Experimental Protocol: Synthesis of 3-Benzothiazole-daphnetin
The synthesis of 3-substituted daphnetin derivatives, including the benzothiazole analog, is based on the Knoevenagel condensation of 2,3,4-trihydroxybenzaldehyde with compounds containing an active methylene (B1212753) group.[1] While the specific detailed protocol for the final benzothiazole introduction is not exhaustively described in the primary literature, the general approach is outlined.
Workflow for the Synthesis of 3-Substituted Daphnetin Derivatives
Caption: General synthetic workflow for 3-substituted daphnetin derivatives.
Biological Activity
The primary biological activity reported for 3-Benzothiazole-daphnetin is its antioxidant potential.[1] The therapeutic potential of this compound can be further inferred from the known biological activities of its parent molecules, daphnetin and benzothiazole derivatives.
Antioxidant Activity
3-Benzothiazole-daphnetin has been evaluated for its antioxidant activity using several in vitro assays, including DPPH radical scavenging, ABTS radical scavenging, and ferric reducing antioxidant power (FRAP).[1]
Table 1: Antioxidant Activity of 3-Benzothiazole-daphnetin and Parent Compound Daphnetin
| Compound | DPPH EC50 (μM) | ABTS EC50 (μM) | FRAP (TEAC) |
| Daphnetin | 46.20 | 72.38 | >1 |
| 3-Benzothiazole-daphnetin | Slightly reduced vs Daphnetin | Slightly reduced vs Daphnetin | >1 |
Source: Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents.[1] Note: The original paper states that the introduction of a strong electron-withdrawing benzothiazole to the C-3 position resulted in slightly reduced antioxidant activity compared to daphnetin.[1] Exact EC50 values for the benzothiazole derivative were not explicitly provided in the main text.
Experimental Protocols: Antioxidant Assays
-
DPPH Radical Scavenging Assay: A solution of the test compound is added to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.[1][2] The mixture is incubated at room temperature, and the absorbance is measured at 517 nm.[3] The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control.[2]
-
ABTS Radical Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS with potassium persulfate.[1] The test compound is then added to the ABTS radical solution, and the absorbance is measured at 734 nm.[4] The scavenging activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2] The FRAP reagent, containing TPTZ (2,4,6-tripyridyl-s-triazine) and ferric chloride, is mixed with the test compound. The formation of the ferrous-TPTZ complex results in a blue color, which is measured spectrophotometrically at 593 nm.[3]
Potential Anticancer Activity
While not directly tested on 3-Benzothiazole-daphnetin, both daphnetin and various benzothiazole derivatives have demonstrated significant anticancer properties.[5][6][7][8] Daphnetin has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines through modulation of signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin.[5] Benzothiazole derivatives have also been extensively studied as anticancer agents, with some compounds showing potent activity against a range of cancer cell lines.[7][8] Coumarin-benzothiazole hybrids have shown promising antitumor activity in NCI-60 cell line screens.[9]
Potential Anti-inflammatory Activity
Daphnetin exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating signaling pathways such as NF-κB.[5][10][11] It has been shown to be effective in animal models of inflammatory diseases.[10] The benzothiazole nucleus is also a common scaffold in molecules with anti-inflammatory properties.[12]
Potential Antimicrobial Activity
Benzothiazole derivatives are well-known for their broad-spectrum antimicrobial activity against various bacteria and fungi.[13][14][15][16][17] Hybrid molecules incorporating both coumarin and benzothiazole moieties have also been synthesized and evaluated for their antimicrobial and antimycobacterial activities, with some compounds showing remarkable efficacy.[18][19]
Mechanism of Action (Hypothesized)
Based on the known mechanisms of daphnetin, 3-Benzothiazole-daphnetin could potentially exert its biological effects through the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Hypothetical Signaling Pathway for the Biological Activity of 3-Benzothiazole-daphnetin
Caption: A hypothetical signaling pathway illustrating the potential inhibitory effects of 3-Benzothiazole-daphnetin on the PI3K/Akt/mTOR and NF-κB pathways.
Future Directions
3-Benzothiazole-daphnetin represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Comprehensive Biological Evaluation: Systematic screening of 3-Benzothiazole-daphnetin for its anticancer, anti-inflammatory, and antimicrobial activities using a wide range of in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the biological activities of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties of 3-Benzothiazole-daphnetin to determine its suitability for further development.
Conclusion
3-Benzothiazole-daphnetin is a synthetic coumarin derivative with demonstrated antioxidant activity. Based on the extensive pharmacological profiles of its parent compounds, daphnetin and benzothiazole, it holds significant potential for further investigation as an anticancer, anti-inflammatory, and antimicrobial agent. This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic utility of this promising molecule.
References
- 1. Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]
- 6. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory and protective properties of daphnetin in endotoxin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular modeling and biological investigation of novel s-triazine linked benzothiazole and coumarin hybrids as antimicrobial and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
